

(S)-BI 665915 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-BI 665915

Cat. No.: B12427717

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Application Notes and Protocols for (S)-BI 665915

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component of the leukotriene biosynthetic pathway, acting as a transfer protein for arachidonic acid to 5-lipoxygenase (5-LO). By inhibiting FLAP, **(S)-BI 665915** effectively blocks the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4). This makes **(S)-BI 665915** a valuable research tool for investigating the role of leukotrienes in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases. These application notes provide detailed information on the solubility, preparation for experimental use, and relevant protocols for **(S)-BI 665915**.

Chemical Properties and Solubility

Proper handling and preparation of **(S)-BI 665915** are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key chemical properties.

Property	Value
Chemical Name	(S)-BI 665915
CAS Number	1360550-05-5[1]
Molecular Formula	C ₂₄ H ₂₆ N ₈ O ₂ [1]
Molecular Weight	458.52 g/mol [1]
Mechanism of Action	5-lipoxygenase-activating protein (FLAP) inhibitor[1][2]
Reported IC ₅₀	1.7 nM (FLAP binding)[1][2][3]

Solubility and Storage:

(S)-BI 665915 is readily soluble in dimethyl sulfoxide (DMSO). While a specific maximum solubility value is not publicly available, a stock solution of 10 mM in DMSO can be prepared for experimental use. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.

Solvent	Solubility	Storage of Stock Solution
DMSO	Soluble (e.g., ≥ 20 mg/mL for similar compounds)	2 weeks at 4°C, 6 months at -80°C[1]
Aqueous Buffers	Sparingly soluble	Prepare fresh for each experiment

Experimental Preparation

Preparation of a 10 mM Stock Solution in DMSO:

- **Weighing:** Accurately weigh out a precise amount of **(S)-BI 665915** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.585 mg of the compound.

- **Dissolving:** Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
- **Mixing:** Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure no visible particulates remain.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).

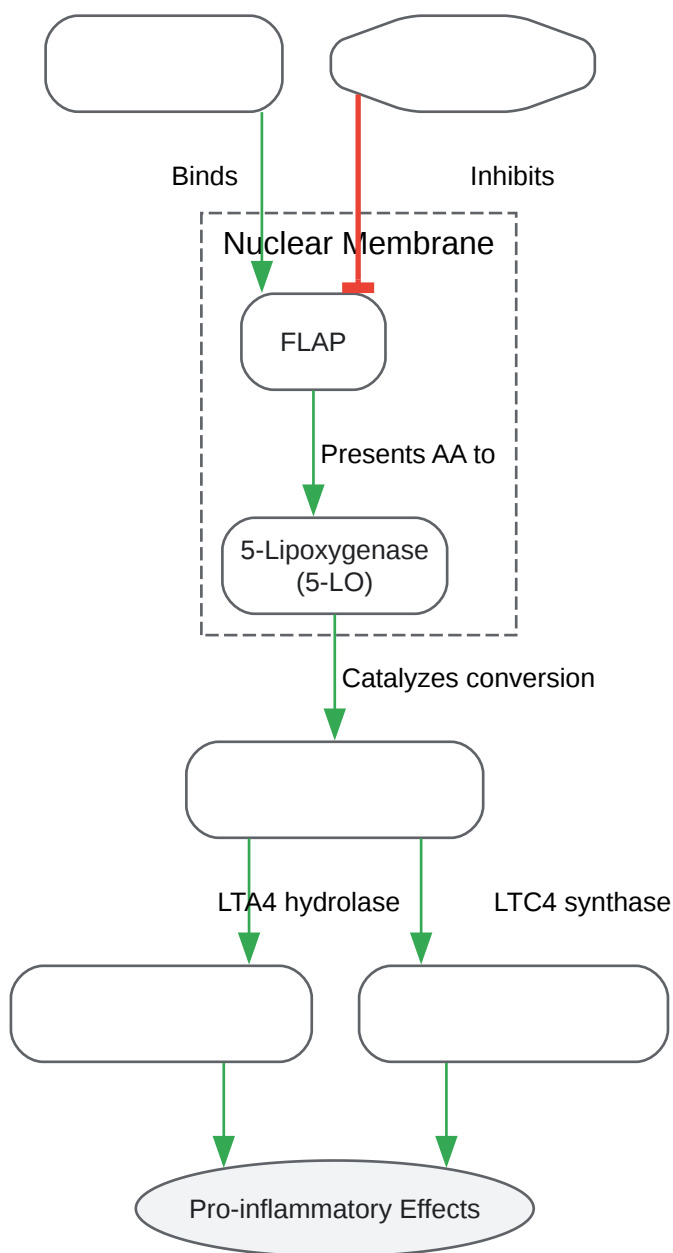
Preparation of Working Solutions for Cell-Based Assays:

Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the appropriate cell culture medium.

- **Determine Final Concentration:** Based on the experimental design, determine the final desired concentrations of **(S)-BI 665915**. A recommended starting range for cellular assays is 30 - 500 nM, with concentrations up to 2500 nM being reported for use.
- **Serial Dilution:** Perform a serial dilution of the 10 mM DMSO stock solution into cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically $\leq 0.1\%$).
 - **Example:** To prepare a 1 μ M working solution, first dilute the 10 mM stock 1:100 in cell culture medium (e.g., 1 μ L of stock into 99 μ L of medium). This intermediate dilution can then be further diluted to the final desired concentrations.

Signaling Pathway

(S)-BI 665915 inhibits the 5-lipoxygenase (5-LO) pathway by targeting the 5-lipoxygenase-activating protein (FLAP). The diagram below illustrates the key steps in this pathway and the point of inhibition by **(S)-BI 665915**.



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Figure 1. The 5-Lipoxygenase/FLAP Signaling Pathway.

Experimental Protocols

The primary cellular effect of **(S)-BI 665915** is the inhibition of leukotriene production. A common and robust method to quantify this effect is to measure the levels of Leukotriene B₄ (LTB₄) released from cells upon stimulation.

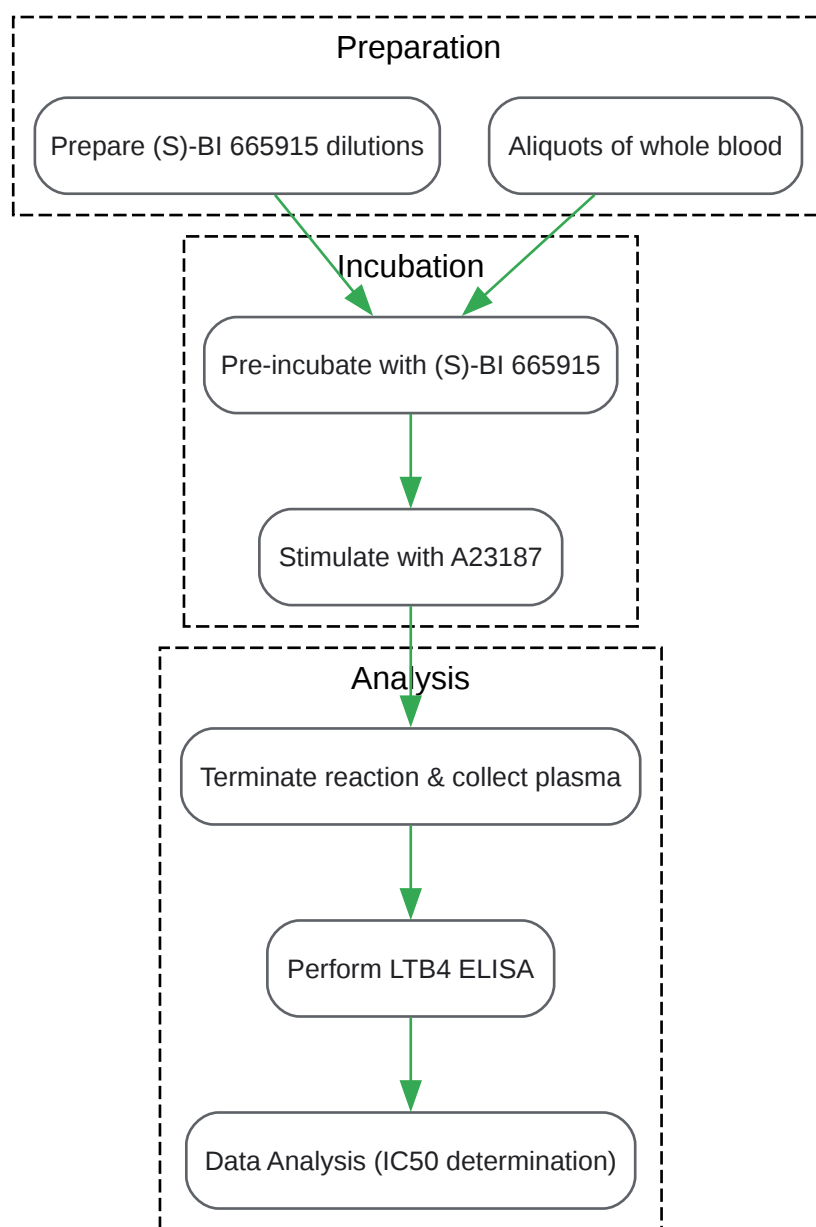
Protocol 1: Inhibition of LTB₄ Production in Human Whole Blood

This protocol is designed to assess the potency of **(S)-BI 665915** in a physiologically relevant matrix.

Materials:

- Freshly drawn human whole blood collected in heparinized tubes.
- **(S)-BI 665915** stock solution (10 mM in DMSO).
- Calcium Ionophore A23187 (stimulant).
- Phosphate Buffered Saline (PBS).
- LTB₄ ELISA kit.
- Microplate reader.

Experimental Workflow Diagram:



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Figure 2. Workflow for LTB4 Inhibition Assay.

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **(S)-BI 665915** in PBS from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is $\leq 0.1\%$. Include a DMSO-only vehicle control.

- Pre-incubation: In a 96-well plate, add 5 μ L of each **(S)-BI 665915** dilution or vehicle control to 195 μ L of fresh human whole blood. Mix gently and incubate for 15 minutes at 37°C.
- Stimulation: Add a pre-determined optimal concentration of Calcium Ionophore A23187 (e.g., 10 μ M final concentration) to each well to stimulate LTB₄ production. Mix gently.
- Incubation: Incubate the plate for 30 minutes at 37°C.
- Termination and Sample Collection: Terminate the reaction by placing the plate on ice. Centrifuge the plate at 1000 x g for 15 minutes at 4°C to separate the plasma.
- LTB₄ Measurement: Carefully collect the plasma supernatant. Measure the LTB₄ concentration in the plasma samples using a commercially available LTB₄ ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of LTB₄ production for each concentration of **(S)-BI 665915** compared to the vehicle control. Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: LTB₄ Production Assay in a Cell Line (e.g., THP-1 monocytes)

This protocol provides a more controlled system to study the effects of **(S)-BI 665915** on a specific cell type.

Materials:

- THP-1 cells (or other suitable cell line expressing FLAP).
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **(S)-BI 665915** stock solution (10 mM in DMSO).
- Calcium Ionophore A23187.
- Phosphate Buffered Saline (PBS).

- LTB4 ELISA kit.

Procedure:

- Cell Culture: Culture THP-1 cells according to standard protocols. For the assay, seed the cells in a 96-well plate at a density of 1×10^6 cells/mL in serum-free medium and allow them to rest for 1-2 hours.
- Compound Treatment: Prepare working solutions of **(S)-BI 665915** in serum-free medium from the 10 mM DMSO stock. Add the desired concentrations of the compound or vehicle control to the cells.
- Pre-incubation: Incubate the cells with **(S)-BI 665915** for 30 minutes at 37°C.
- Stimulation: Add Calcium Ionophore A23187 to a final concentration of 5 μ M to induce LTB4 synthesis.
- Incubation: Incubate the plate for 15-30 minutes at 37°C.
- Sample Collection: Centrifuge the plate at 500 x g for 10 minutes. Collect the cell-free supernatant.
- LTB4 Measurement: Determine the LTB4 concentration in the supernatants using an LTB4 ELISA kit.
- Data Analysis: As described in Protocol 1, calculate the percentage inhibition and determine the IC₅₀ value.

Conclusion

(S)-BI 665915 is a valuable tool for studying the role of the 5-lipoxygenase pathway in health and disease. The protocols outlined above provide a framework for the preparation and experimental use of this potent FLAP inhibitor. Researchers should optimize the specific conditions, such as cell type, stimulant concentration, and incubation times, for their particular experimental system. Careful adherence to these guidelines will ensure the generation of high-quality, reproducible data.

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- To cite this document: BenchChem. [(S)-BI 665915 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427717#s-bi-665915-solubility-and-preparation-for-experiments]

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